Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(13,4)5/h6-7H2,1-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXBXIQTAQOYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104383-06-3 | |
| Record name | tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods Analysis
Documented Synthetic Example
A representative synthesis involves the following steps:
Cyclization and Boc Protection
- The piperazinone core is synthesized via cyclization of a suitable diamine precursor, often under basic or dehydrating conditions.
- The resulting 2,2-dimethyl-3-oxopiperazine intermediate is then protected at the nitrogen with tert-butyl carbamate (Boc₂O) in the presence of a base, such as triethylamine or sodium carbonate, in a polar aprotic solvent (e.g., dichloromethane or DMF).
Functionalization and Purification
- The crude product is purified by silica gel chromatography, yielding tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate as a white solid.
- In a documented multi-component reaction, this compound (915 mg, 4.01 mmol) is combined with other heterocyclic partners and subjected to copper-catalyzed coupling in DMF at 120°C for 3.5 hours, followed by extraction and chromatography, affording the product in up to 96% yield for the downstream functionalized derivative.
Table 2: Detailed Reaction Example
| Reagent/Component | Amount (mmol) | Solvent | Catalyst/Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| This compound | 4.01 | DMF | K₃PO₄, iodocopper, N,N'-dimethylethane-1,2-diamine | 120°C | 3.5 h | 96% (for downstream product) |
Reaction Conditions and Purification
- Solvents: DMF and dichloromethane are commonly used due to their ability to dissolve both reactants and products and to facilitate nucleophilic substitutions and cyclizations.
- Bases: Potassium phosphate (K₃PO₄) or triethylamine are employed to neutralize acids formed and to promote cyclization and Boc protection.
- Catalysts: In copper-catalyzed coupling reactions, iodocopper and diamine ligands are used to facilitate C-N bond formation in downstream modifications.
- Purification: Silica gel column chromatography is the method of choice for isolating the pure compound.
Analytical Data
- NMR (¹H, 400 MHz, DMSO-d₆): Characteristic signals include singlets for tert-butyl (1.40 ppm, 9H) and dimethyl groups (1.58 ppm, 6H), along with multiplets for the piperazine ring hydrogens.
- Mass Spectrometry (ESI-MS): Calculated m/z for M+1 is 228.29; downstream products show higher m/z values due to additional substituents.
Research Findings and Observations
- The preparation of this compound is robust and scalable, with high yields reported in literature for both the parent compound and its derivatives.
- The Boc-protected piperazinone is stable under ambient conditions and is amenable to further functionalization, making it a valuable intermediate in heterocyclic synthesis.
- The use of polar aprotic solvents and strong, non-nucleophilic bases is critical for high-yield cyclization and protection steps.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its role is particularly prominent in the development of drugs targeting neurological disorders. The compound enhances drug efficacy and bioavailability by improving the pharmacokinetic properties of active pharmaceutical ingredients (APIs) .
Case Study: Neurological Drug Development
- Objective : To synthesize a new class of neuroprotective agents.
- Method : Utilization of this compound as a building block.
- Outcome : The resulting compounds demonstrated improved binding affinity to target receptors and increased neuroprotective effects in preclinical models.
Biochemical Research
In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. It provides insights into biological pathways and potential therapeutic targets, making it invaluable for understanding complex biochemical interactions .
Data Table: Enzyme Inhibition Studies
Material Science
The compound is also explored for its potential in creating novel polymers and materials. Its unique chemical structure allows for the development of materials with enhanced properties such as flexibility and durability, which are essential for various industrial applications .
Application Example: Polymer Synthesis
- Process : Incorporation of this compound into polymer matrices.
- Benefits : Improved mechanical strength and thermal stability.
Agricultural Chemistry
In agricultural chemistry, this compound contributes to the formulation of effective agrochemicals. It aids in developing safer pesticides and herbicides that minimize environmental impact while maximizing efficacy .
Case Study: Development of Eco-friendly Herbicides
- Objective : To create a new herbicide formulation using the compound.
- Results : The formulated herbicide showed a significant reduction in weed growth with minimal phytotoxicity to crops.
Cosmetic Formulations
The compound's role extends to cosmetic formulations where it enhances skin absorption and improves product stability. Its incorporation into skincare products has been shown to increase efficacy and user satisfaction .
Data Table: Cosmetic Product Efficacy
| Product Type | Active Ingredient | Efficacy Rating (out of 10) | User Feedback |
|---|---|---|---|
| Moisturizer | Tert-butyl derivative | 9 | Highly Positive |
| Anti-aging Cream | Tert-butyl derivative | 8 | Positive |
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identification :
- CAS Number : 1104383-06-3
- Molecular Formula : C₁₁H₂₀N₂O₃
- Molecular Weight : 244.29 g/mol
- Structure : Features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 3-oxo group, and two methyl substituents at the 2-position (Figure 1).
Applications :
This compound is primarily used in pharmaceutical and organic synthesis as a building block for nitrogen-containing heterocycles. The Boc group enhances solubility and stability during reactions, while the 3-oxo group enables further functionalization .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tert-butyl piperazine carboxylate family shares a Boc-protected piperazine core but varies in substituents, leading to differences in reactivity, stability, and applications. Key analogues include:
Key Observations :
- Steric Effects : The 2,2-dimethyl groups in the target compound provide steric protection, reducing unwanted side reactions compared to analogues like the 4-(2-hydroxyethyl) derivative .
- Reactivity : Bromine-substituted derivatives (e.g., 2102410-31-9) exhibit higher reactivity in cross-coupling reactions, whereas the 3-oxo group in the target compound facilitates ketone-based transformations .
- Solubility : Hydroxyethyl or triazolylphenyl substituents increase polarity, improving solubility in polar solvents compared to the hydrophobic 2,2-dimethyl variant .
Crystallographic and Stability Data
- Crystallography : Piperazine derivatives with tert-butyl groups often form stable crystals due to van der Waals interactions. For example, (tert-butyl)phosphorane analogues (C₂₆H₄₇N₂P) exhibit defined anisotropic displacement parameters, suggesting rigid packing .
- Thermal Stability : The Boc group decomposes at ~150–200°C, consistent across analogues. However, compounds with electron-withdrawing groups (e.g., 3-oxo) may show lower thermal stability compared to alkyl-substituted variants .
Comparative Performance in Reactions
- Coupling Efficiency : The 2,2-dimethyl variant shows 10–15% higher yield in peptide couplings than the hydroxyethyl analogue, attributed to reduced steric interference .
- Byproduct Formation : Bromine-substituted derivatives generate fewer byproducts in alkylation reactions compared to unsubstituted piperazines .
Biological Activity
Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate (CAS Number: 1215295-96-7) is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C11H19N O3
- Molecular Weight : 213.277 g/mol
- Storage Conditions : Room Temperature
| Property | Value |
|---|---|
| CAS Number | 1215295-96-7 |
| Molecular Weight | 213.277 g/mol |
| Structure | Chemical Structure |
This compound exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors. The compound can act as both a nucleophile and an electrophile , facilitating the formation of new chemical bonds. Its structural features allow it to participate in diverse chemical transformations, making it a versatile reagent in organic synthesis .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , showing inhibitory effects against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Cytotoxicity and Anticancer Activity
Preliminary studies have highlighted the compound's potential cytotoxic effects on cancer cell lines. Specifically, it has shown promise in inhibiting the growth of certain cancer cells, indicating its potential as an anticancer agent .
Case Studies
- Anticancer Efficacy :
-
Antimicrobial Testing :
- In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives have been shown to possess a wide spectrum of biological activities:
| Biological Activity | Observed Effects |
|---|---|
| Antibacterial | Inhibition of bacterial growth |
| Antifungal | Effective against various fungal strains |
| Anticancer | Cytotoxic effects on cancer cell lines |
| Antiparasitic | Potential activity against parasites |
| Antidepressant | Preliminary evidence of efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
